molecular formula C10H14O3 B1642223 (3,5-Dimethoxy-4-methylphenyl)methanol CAS No. 35052-27-8

(3,5-Dimethoxy-4-methylphenyl)methanol

Cat. No.: B1642223
CAS No.: 35052-27-8
M. Wt: 182.22 g/mol
InChI Key: RGSLVPVWCDBXFP-UHFFFAOYSA-N
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Description

It is a white crystalline solid with a molecular formula of C10H14O3 and a molecular weight of 182.22 g/mol. This compound is known for its various biological activities, including anti-inflammatory, analgesic, and antitumor properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethoxy-4-methylphenyl)methanol typically involves the reaction of 3,5-dimethoxy-4-methylbenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethoxy-4-methylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: It can be further reduced to form the corresponding alkane.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., hydrochloric acid) are used for substitution reactions.

Major Products Formed

    Oxidation: 3,5-Dimethoxy-4-methylbenzaldehyde or 3,5-Dimethoxy-4-methylbenzoic acid.

    Reduction: 3,5-Dimethoxy-4-methylphenylmethane.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

(3,5-Dimethoxy-4-methylphenyl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activities make it a subject of study for potential therapeutic applications.

    Medicine: Its anti-inflammatory and analgesic properties are of interest for developing new medications.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (3,5-Dimethoxy-4-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and pain pathways. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxyphenyl)methanol
  • 3,5-Dimethoxybenzyl alcohol
  • 4-Methyl-2,5-dimethoxyphenethylamine

Uniqueness

(3,5-Dimethoxy-4-methylphenyl)methanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

(3,5-dimethoxy-4-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-7-9(12-2)4-8(6-11)5-10(7)13-3/h4-5,11H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSLVPVWCDBXFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1OC)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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